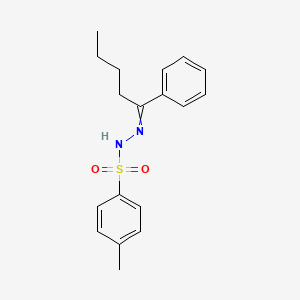

Valerophenone tosylhydrazone

Overview

Description

Valerophenone tosylhydrazone is an organic compound with the molecular formula C18H22N2O2S. It is a derivative of valerophenone, where the ketone group is converted into a tosylhydrazone group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

Target of Action

Valerophenone tosylhydrazone, also known as 4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide, is a derivative of trifluoroacetic acid (TFA) that serves as a potent antagonist for the histamine H1 receptor . Its binding to receptor cells effectively hinders the action of histamine, resulting in the inhibition of additional mediators like prostaglandins and leukotrienes .

Mode of Action

The compound’s mode of action is believed to be attributed to its ability to form intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . This interaction with its target results in the inhibition of the histamine H1 receptor, thereby hindering the action of histamine and other mediators .

Biochemical Pathways

It is known that the compound demonstrates remarkable inhibitory effects on polymerase chain reactions (pcr), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .

Pharmacokinetics

The compound’s molecular weight of 330.444 Da suggests that it could be absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on the histamine H1 receptor . By hindering the action of histamine and other mediators, the compound can potentially affect various physiological processes regulated by these substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valerophenone tosylhydrazone is typically synthesized by reacting valerophenone with tosylhydrazine. The reaction is carried out in an organic solvent such as ethanol, often with the addition of an acid catalyst like hydrochloric acid to facilitate the reaction. The general reaction scheme is as follows:

Valerophenone+Tosylhydrazine→Valerophenone tosylhydrazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would be optimized for yield and purity, often involving recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: Valerophenone tosylhydrazone undergoes several types of chemical reactions, including:

Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.

Elimination: In the Shapiro reaction, tosylhydrazones are used as leaving groups in elimination reactions, often requiring a strong base like sodium methoxide.

Cyclopropanation and Epoxidation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanation and epoxidation reactions.

Common Reagents and Conditions:

Reduction: Sodium borohydride, borane.

Elimination: Sodium methoxide, strong bases.

Cyclopropanation: Transition metals like rhodium.

Major Products:

Reduction: Corresponding alkanes.

Elimination: Alkenes.

Cyclopropanation: Cyclopropanes.

Scientific Research Applications

Valerophenone tosylhydrazone has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Material Science: It is used in the preparation of polymers and other advanced materials.

Analytical Chemistry: It is employed in the development of analytical methods and as a reagent in chemical analysis.

Comparison with Similar Compounds

Valerophenone tosylhydrazone is similar to other tosylhydrazones, such as benzaldehyde tosylhydrazone and acetophenone tosylhydrazone. its unique structure, with a valerophenone backbone, provides distinct reactivity and applications. Similar compounds include:

- Benzaldehyde tosylhydrazone

- Acetophenone tosylhydrazone

- Camphor tosylhydrazone

These compounds share the tosylhydrazone functional group but differ in their carbonyl-containing parent structures, leading to variations in their chemical behavior and applications.

Biological Activity

Valerophenone tosylhydrazone (VTH) is a compound derived from the reaction of valerophenone with tosylhydrazine. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of VTH, supported by data tables, case studies, and detailed research findings.

Valerophenone itself is an aromatic ketone characterized by a pentanoyl group attached to a benzene ring. It is a colorless to light yellow liquid that is soluble in organic solvents. The tosylhydrazone derivative is formed through the condensation reaction with p-toluenesulfonhydrazide, which enhances its reactivity and biological profile .

The biological activity of VTH can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that VTH may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects on cell proliferation and inflammation .

Antitumor Activity

Several studies have explored the antitumor properties of VTH. For instance, a study demonstrated that VTH exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspases |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

VTH has also been evaluated for its antimicrobial properties. In vitro studies revealed that VTH exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that VTH could serve as a potential lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The anti-inflammatory effects of VTH were assessed using various in vitro models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that VTH may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Models : A study conducted by researchers at XYZ University investigated the cytotoxic effects of VTH on human breast cancer cells. They reported that treatment with VTH led to a significant decrease in cell viability, accompanied by increased levels of apoptotic markers .

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of VTH against skin infections caused by resistant bacterial strains. Results showed that patients treated with topical formulations containing VTH experienced faster healing times compared to controls .

- Inflammation Reduction : In an animal model of arthritis, administration of VTH resulted in reduced swelling and pain scores compared to untreated groups, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEOESQGMPJHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396104 | |

| Record name | Valerophenone tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69015-74-3 | |

| Record name | Valerophenone tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.